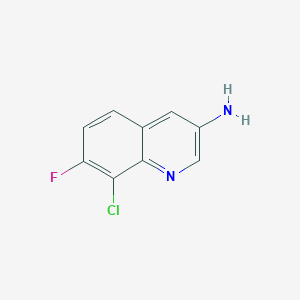

8-Chloro-7-fluoroquinolin-3-amine

Description

Overview of Quinolone Heterocycles in Synthetic Chemistry and Biological Research

Quinolone heterocycles, which are characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, are of significant interest in both synthetic chemistry and biological research. nih.govfrontiersin.org These compounds and their derivatives are not only prevalent in numerous natural products but are also integral components of a multitude of pharmaceutical agents. researchgate.netfrontiersin.org Their versatile nature allows for a wide range of chemical modifications, making them a valuable tool for developing new therapeutic agents. frontiersin.org The functionalization of the quinoline (B57606) core at various positions can lead to a diverse spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.govbiointerfaceresearch.com The adaptability of the quinoline scaffold has spurred extensive research into its synthesis and application, solidifying its status as a cornerstone in medicinal chemistry. nih.govrsc.org

Historical Context of Quinolines as Privileged Scaffolds in Chemical Synthesis

The journey of quinolines in science began in 1834 when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar. nih.gov However, it was the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid, that truly highlighted the therapeutic potential of this chemical class. nih.gov This discovery paved the way for the synthesis of a vast number of quinoline derivatives, including the widely used antimalarial drug, chloroquine. nih.govresearchgate.net Over the decades, the development of various synthetic methodologies, such as the Skraup and Doebner-von Miller reactions, has facilitated the creation of a diverse library of quinoline-based compounds. rsc.org The recognition of quinolines as "privileged scaffolds" stems from their ability to bind to a variety of biological targets, leading to a broad range of pharmacological effects. researchgate.netnih.gov This has cemented their importance in drug discovery and development. nih.gov

Structural Significance of Halogenation and Amine Functionality in Quinolone Architectures

The biological activity of quinolone derivatives is profoundly influenced by the nature and position of various substituents on the quinoline core. rsc.org Halogenation, the introduction of halogen atoms such as chlorine and fluorine, plays a crucial role in modulating the electronic properties, lipophilicity, and metabolic stability of these molecules. For instance, the presence of a chlorine atom at the 7-position of the quinoline ring is a key feature in the antimalarial drug chloroquine, contributing to its mechanism of action. researchgate.net Fluorine substitution, often at the 6-position, is a hallmark of the fluoroquinolone class of antibiotics, enhancing their antibacterial potency.

The amine group is another critical functionality that significantly impacts the pharmacological profile of quinolones. The position and nature of the amino group can influence the compound's basicity, hydrogen bonding capacity, and ability to interact with biological targets. researchgate.net In many bioactive quinolines, an amino group at the 4-position is essential for their therapeutic effect. researchgate.net The combination of halogen and amine substituents can lead to synergistic effects, resulting in compounds with enhanced potency and desirable pharmacokinetic properties.

Rationale for In-depth Academic Investigation of 8-Chloro-7-fluoroquinolin-3-amine

The specific compound, this compound, presents a unique combination of structural features that warrant detailed scientific inquiry. The presence of a chlorine atom at the 8-position and a fluorine atom at the 7-position is a less common substitution pattern compared to clinically established quinolones. This unique halogenation pattern could lead to novel biological activities and a distinct pharmacological profile.

Furthermore, the placement of the amine group at the 3-position, as opposed to the more common 4-position, introduces another layer of structural novelty. This variation could alter the molecule's interaction with target proteins and potentially lead to new mechanisms of action. The systematic investigation of this compound is therefore driven by the potential to uncover new lead compounds for drug discovery and to expand the fundamental understanding of structure-activity relationships within the quinolone class. Its unique structural architecture makes it a compelling candidate for synthesis, characterization, and biological evaluation.

| Property | Value |

| CAS Number | 1044768-44-6 |

| Molecular Formula | C9H6ClFN2 |

| Synonyms | This compound, EN300-362141 |

| Class | Specialty Materials |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

8-chloro-7-fluoroquinolin-3-amine |

InChI |

InChI=1S/C9H6ClFN2/c10-8-7(11)2-1-5-3-6(12)4-13-9(5)8/h1-4H,12H2 |

InChI Key |

PCXDMKNBTGOIPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)N)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 8 Chloro 7 Fluoroquinolin 3 Amine

Retrosynthetic Analysis of the 8-Chloro-7-fluoroquinolin-3-amine Scaffold

A logical retrosynthetic analysis of this compound suggests several key disconnections. The primary disconnection would be of the C-N bond at the 3-position, leading back to a 3-halo-8-chloro-7-fluoroquinoline intermediate. This precursor could then be subjected to an amination reaction.

Alternatively, the quinoline (B57606) ring itself can be disconnected through established synthetic routes. For instance, a Friedländer annulation approach would involve the disconnection of the C2-C3 and N1-C8a bonds, leading back to a suitably substituted 2-amino-3-chloro-4-fluorobenzaldehyde or ketone and a two-carbon component that would form the pyridine (B92270) ring. Another classical approach, the Combes quinoline synthesis, would disconnect the N1-C2 and C4-C4a bonds, starting from a halogenated aniline (B41778) and a β-diketone. wikipedia.orgexpertsmind.com The Skraup-Doebner-Von Miller reaction offers another pathway, disconnecting the quinoline into an aniline and an α,β-unsaturated carbonyl compound. wikipedia.orgnih.govlookchem.com

These disconnections form the basis for designing convergent and divergent synthetic strategies, which will be explored in the subsequent sections.

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each with its own merits regarding efficiency and molecular diversity.

Multistep Synthesis from Readily Available Precursors

A plausible multistep synthesis could commence from a readily available starting material such as 3-chloro-4-fluoroaniline. A general overview of potential synthetic transformations is provided in the table below.

Table 1: Plausible Multistep Synthetic Route

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Friedländer Annulation | 2-Amino-3-chloro-4-fluorobenzaldehyde, Acetaldehyde | Acid or base catalyst (e.g., NaOH, H2SO4), heat | 8-Chloro-7-fluoroquinoline |

| 2 | Nitration | 8-Chloro-7-fluoroquinoline | HNO3/H2SO4 | 8-Chloro-7-fluoro-3-nitroquinoline |

| 3 | Reduction | 8-Chloro-7-fluoro-3-nitroquinoline | Reducing agent (e.g., SnCl2/HCl, H2/Pd-C) | This compound |

This table presents a hypothetical reaction scheme based on established organic chemistry principles.

This linear sequence represents a viable, albeit potentially lengthy, route to the target molecule. The initial step, a Friedländer annulation, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, and is a fundamental method for quinoline synthesis. ijcce.ac.ireurekaselect.comorganic-chemistry.orgwikipedia.orgrsc.org The subsequent nitration and reduction are standard procedures for introducing an amino group onto an aromatic ring.

Directed ortho-Metalation Strategies for Halogenated Quinolines

Directed ortho-metalation (DoM) presents a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. pharmaguideline.com In the context of synthesizing this compound, a DoM strategy could be envisioned, although it would require careful selection of directing groups and reaction conditions to achieve the desired regioselectivity on the complex quinoline core.

A hypothetical DoM approach could involve a pre-functionalized quinoline where a directing metalation group (DMG) at a specific position guides the deprotonation and subsequent electrophilic quench. For instance, a protected amine or other suitable DMG at the 3-position could direct metalation to an adjacent position, although achieving the specific 8-chloro-7-fluoro pattern through this method would be complex and likely require multiple steps and careful manipulation of directing group abilities.

Novel Synthetic Routes and Methodological Advancements for this compound

Recent advancements in organic synthesis offer new avenues for the construction of complex molecules like this compound, with a focus on efficiency and sustainability.

Catalyst Development for Efficient Formation of the this compound Core

Modern catalysis offers significant improvements over classical synthetic methods. For the final amination step, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds. nih.govsynthesisspotlight.comorganic-chemistry.org This reaction utilizes palladium or copper catalysts with specialized ligands to couple an aryl halide (the 3-halo-8-chloro-7-fluoroquinoline intermediate) with an amine source, often with high efficiency and functional group tolerance. numberanalytics.com

The development of novel catalysts for the core quinoline synthesis itself is also an active area of research. Heterogeneous catalysts, ionic liquids, and nanocatalysts are being explored to improve the efficiency and recyclability of classical reactions like the Friedländer and Doebner-von Miller syntheses. numberanalytics.comacs.orgnih.gov

Table 2: Comparison of Catalytic Systems for Amination

| Catalytic System | Catalyst | Ligand | Base | Solvent | Advantages |

| Buchwald-Hartwig | Pd(OAc)2, Pd2(dba)3 | Biarylphosphines (e.g., XPhos, SPhos) | Strong non-nucleophilic bases (e.g., NaOtBu, LHMDS) | Toluene, Dioxane | High yields, broad substrate scope |

| Ullmann Condensation | CuI, Cu(OAc)2 | Diamines, Phenanthrolines | K2CO3, Cs2CO3 | DMF, DMSO | Lower cost catalyst |

This table provides a general comparison of common catalytic systems for C-N bond formation.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.govresearchgate.net For the synthesis of this compound, this could involve several strategies:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. One-pot or tandem reactions that combine multiple steps without isolating intermediates can improve atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions. researchgate.net

Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption. benthamdirect.com

Renewable Feedstocks: While not directly applicable to this specific target without significant research, the long-term goal is to derive starting materials from renewable sources.

Catalysis: Employing catalytic rather than stoichiometric reagents to minimize waste. The use of recyclable heterogeneous catalysts is particularly advantageous. acs.orgnih.gov

Applying these principles to the synthesis of this compound would involve, for example, exploring a one-pot Friedländer synthesis using a recyclable solid acid catalyst under solvent-free conditions, followed by a catalytic amination in a green solvent.

Scalability Considerations for Laboratory and Pilot Synthesis of this compound

The scalability of a chemical synthesis from the laboratory to a pilot plant and eventually to industrial production is governed by several factors, including the cost and availability of raw materials, the safety of the chemical processes, the energy requirements, and the ease of product isolation and purification.

Starting Material Availability and Cost:

Reaction Conditions and Safety:

| Synthetic Step | Scalability Considerations |

| Cyclization (Modified Skraup Reaction) | The traditional Skraup reaction is known for being highly exothermic and can be difficult to control on a large scale. wikipedia.org The use of milder conditions or alternative cyclization methods, such as the Combes synthesis, might be more amenable to scaling up. wikipedia.org The Combes synthesis involves the reaction of an aniline with a β-diketone, which can be a more controlled process. wikipedia.org However, this would require a different set of starting materials. The use of a continuous flow reactor could also offer better temperature control and safety for a highly exothermic reaction. |

| Nitration | Nitration reactions are also highly exothermic and require careful temperature control to prevent runaway reactions and the formation of undesired byproducts. On a pilot scale, this would necessitate the use of specialized reactors with efficient cooling systems. The handling of concentrated nitric and sulfuric acids also poses significant safety challenges that need to be addressed with appropriate personal protective equipment and engineering controls. |

| Reduction | The reduction of the nitro group using tin(II) chloride is a well-established and scalable reaction. However, it generates a significant amount of tin-containing waste, which requires proper disposal. Catalytic hydrogenation is a cleaner alternative, as the catalyst can often be recovered and reused. However, this process requires specialized high-pressure hydrogenation equipment, which represents a significant capital investment for a pilot plant. |

Purification and Waste Management:

The purification of the intermediates and the final product would likely involve crystallization or chromatography. On a laboratory scale, chromatography is a common purification technique. However, it is often not economically viable for large-scale production. Therefore, developing a robust crystallization method for purification would be crucial for the scalability of this synthesis.

The waste generated from this synthesis, particularly from the nitration and reduction steps, would need to be managed in an environmentally responsible manner. The acidic waste from the nitration step would require neutralization, and the metal-containing waste from the reduction step would need to be treated or disposed of according to regulations.

Chemical Reactivity and Mechanistic Studies of 8 Chloro 7 Fluoroquinolin 3 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinolone Ring System

The quinoline (B57606) ring is a bicyclic heteroaromatic system that can undergo both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity and rate of these reactions are significantly influenced by the existing substituents.

Regioselectivity and Stereoselectivity in Substitution Reactions

The directing effects of the substituents on the 8-Chloro-7-fluoroquinolin-3-amine ring are complex. The amino group at the C3 position is a powerful activating group and ortho-, para-director. The nitrogen atom in the quinoline ring is deactivating for electrophilic substitution. The halogen atoms at C7 and C8 are deactivating, ortho-, para-directing groups.

In electrophilic aromatic substitution, the positions most susceptible to attack are those activated by the amino group and not strongly deactivated by the heterocyclic nitrogen. Therefore, electrophilic substitution is predicted to occur preferentially at the C2 and C4 positions.

In nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the quinoline nitrogen and the halogen substituents makes the ring susceptible to attack by nucleophiles. The chlorine atom at C8 and the fluorine atom at C7 are potential leaving groups. Generally, in SNAr reactions on halogenated quinolines, the position of substitution is influenced by the nature of the nucleophile and the reaction conditions. For dihaloquinolines, selective substitution can often be achieved. For instance, in related dichloroquinoline-5,8-diones, nucleophilic substitution has been observed to occur regioselectively. nih.gov

Influence of Halogen and Amine Substituents on Ring Activation and Deactivation

The primary amine group at C3 is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system, increasing the electron density of the ring and making it more susceptible to electrophilic attack. Conversely, the inductive effect of the electronegative nitrogen atom is deactivating.

Reactions Involving the Primary Amine Functionality of this compound

The primary amine group at the C3 position is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, arylation, condensation, and cyclization reactions.

Acylation, Alkylation, and Arylation Reactions of the Amine

The primary amine of this compound is expected to readily undergo acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a common method for protecting the amine group or for introducing new functionalities. Friedel-Crafts acylation is another important reaction type for aromatic compounds, although in this case, the amine group would likely need to be protected first. nih.gov

Alkylation of the amine can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination offers a more controlled method for the synthesis of secondary and tertiary amines. nih.gov Arylation of the amine can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide. The Chan-Lam coupling, which uses a copper catalyst, provides an alternative for N-arylation. nih.gov

| Reaction Type | Reagents and Conditions | Expected Product |

| Acylation | Acid chloride, Pyridine (B92270) | N-(8-chloro-7-fluoroquinolin-3-yl)amide |

| Alkylation | Alkyl halide, Base | 3-(Alkylamino)-8-chloro-7-fluoroquinoline |

| Arylation | Aryl halide, Pd catalyst, Base | 3-(Arylamino)-8-chloro-7-fluoroquinoline |

Condensation and Cyclization Reactions Utilizing the Amine Group

The primary amine of this compound can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). These imines can then undergo further reactions, such as reduction to form secondary amines or cyclization to generate new heterocyclic rings.

Intramolecular cyclization reactions are also possible, particularly if a suitable reactive group is introduced elsewhere on the molecule. For instance, the amine could react with a neighboring group to form a fused ring system. Such cyclization strategies are valuable in the synthesis of complex polycyclic molecules. nih.govrsc.org The formation of fused 1,2,4-thiadiazolones from the reaction of aminopyrimidines with chloroformylsulphur chloride is an example of a condensation-cyclization reaction that could potentially be adapted. rsc.org

Cross-Coupling Reactions at Halogenated Positions of this compound

The chlorine and fluorine atoms at the C8 and C7 positions, respectively, provide sites for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

Common cross-coupling reactions include the Suzuki, Heck, Sonogashira, and Stille reactions. The relative reactivity of the C-Cl and C-F bonds in these reactions will depend on the specific catalyst system and reaction conditions. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. The 8-aminoquinoline (B160924) moiety itself can act as a directing group in C-H activation and functionalization reactions, further expanding the synthetic utility of this scaffold. researchgate.netacs.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | 8-Aryl-7-fluoroquinolin-3-amine or 7-Aryl-8-chloroquinolin-3-amine |

| Heck Coupling | Alkene | Pd catalyst, Base | 8-Alkenyl-7-fluoroquinolin-3-amine or 7-Alkenyl-8-chloroquinolin-3-amine |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | 8-Alkynyl-7-fluoroquinolin-3-amine or 7-Alkynyl-8-chloroquinolin-3-amine |

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. libretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.orgfishersci.co.uk The generally accepted mechanism involves three key stages: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

For this compound, the C8-Cl bond is the primary site for Suzuki-Miyaura coupling, as carbon-chlorine bonds are significantly more reactive than carbon-fluorine bonds under typical palladium catalysis conditions. This allows for the selective introduction of aryl, heteroaryl, or vinyl substituents at the 8-position. The reaction would involve treating the quinoline substrate with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. Efficient coupling of aryl chlorides often requires the use of specialized phosphine (B1218219) ligands to promote the challenging oxidative addition step. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Purpose |

|---|---|---|

| Aryl Chloride | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Pre-catalyst |

| Ligand | XPhos, SPhos, or other biaryl phosphines | Stabilize and activate catalyst |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Facilitate transmetalation |

| Solvent | Toluene, Dioxane, or an Ethanol/Water mixture | Reaction medium |

| Temperature | Room temperature to >100 °C | Varies with substrate reactivity |

This table presents generalized conditions for the Suzuki-Miyaura reaction with aryl chlorides and does not represent a specific, documented reaction for this compound.

Stille and Kumada Cross-Coupling Strategies

Stille and Kumada couplings are powerful alternatives to the Suzuki reaction for C-C bond formation. The Stille reaction utilizes organotin compounds (organostannanes), while the Kumada reaction employs organomagnesium reagents (Grignard reagents). Both follow a catalytic cycle similar to the Suzuki coupling. libretexts.org

In the context of this compound, the C8-Cl bond would again be the target for these transformations.

Stille Coupling: This reaction would pair the quinoline with an organostannane like an aryltributylstannane. A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback.

Kumada Coupling: This reaction uses a Grignard reagent (e.g., Phenylmagnesium bromide) and is often catalyzed by nickel or palladium complexes. researchgate.net A major consideration for applying this method to this compound is the presence of the acidic N-H proton on the C3-amino group. This proton would readily react with the highly basic Grignard reagent, consuming at least one equivalent of it. Therefore, protection of the amine or the use of excess Grignard reagent would likely be necessary for a successful coupling. nih.gov

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgnih.gov The mechanism involves the oxidative addition of palladium to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the C-N coupled product. wikipedia.orgorganic-chemistry.org

For this compound, the C8-Cl bond can serve as the electrophilic site for coupling with a wide range of primary or secondary amines. This would yield a substituted 8-amino-7-fluoroquinolin-3-amine derivative. The reaction typically requires a palladium source, a specialized phosphine ligand (such as those from the Buchwald or Hartwig groups), and a strong base like sodium tert-butoxide. organic-chemistry.orgresearchgate.net The choice of ligand is critical and is often tailored to the specific substrates being coupled. libretexts.org

Table 2: General Protocol for Buchwald-Hartwig Amination

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Amine | Morpholine, Aniline (B41778), etc. | Nucleophile |

| Palladium Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Pre-catalyst |

| Ligand | XPhos, RuPhos, BrettPhos | Facilitate catalytic cycle |

| Base | Sodium tert-butoxide (NaOtBu), Potassium phosphate (B84403) (K₃PO₄) | Deprotonate the amine |

| Solvent | Toluene, Dioxane | Anhydrous reaction medium |

This table presents generalized conditions for the Buchwald-Hartwig amination and does not represent a specific, documented reaction for this compound.

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, which also often serves as the solvent. organic-chemistry.org The catalytic cycle involves the palladium-catalyzed activation of the aryl halide and a copper-acetylide intermediate. wikipedia.orglibretexts.org

This compound can undergo Sonogashira coupling at the C8-Cl position to introduce an alkyne functionality, leading to the synthesis of 8-alkynyl-7-fluoroquinolin-3-amines. These products are valuable intermediates, as the alkyne group can be further transformed into a variety of other functional groups. The reaction is typically carried out under mild, basic conditions. wikipedia.org

Other Notable Reactivity Patterns and Named Reactions of this compound

Grignard and Organometallic Reactions

Beyond its use in Kumada cross-coupling, the interaction of this compound with organometallic reagents like Grignard reagents is dominated by the reactivity of the C-Cl bond and the acidic amine. As mentioned previously, the direct formation of a Grignard reagent at the C8 position by reacting the compound with magnesium metal is unlikely to be successful without prior protection of the C3-amino group. The acidic proton would quench any Grignard reagent formed. However, the compound can act as an electrophile in Kumada-type cross-coupling reactions, where an external Grignard reagent is coupled to the C8 position under palladium or nickel catalysis. researchgate.netnih.gov

Mannich and Petasis Reactions

The C3-amino group of this compound is a potent nucleophile that can participate in multicomponent reactions like the Mannich and Petasis reactions. These reactions are highly valuable for rapidly building molecular complexity from simple starting materials. organic-chemistry.orgnih.gov

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (like an aldehyde), and an organoboronic acid. organic-chemistry.orgmdpi.com In this context, this compound would serve as the amine component. Reacting it with an aldehyde (e.g., glyoxylic acid) and a boronic acid (e.g., vinylboronic acid) would result in the formation of a new, highly functionalized amine derivative, such as an unnatural α-amino acid, appended to the N3 position of the quinoline ring. organic-chemistry.orgorganic-chemistry.org The reaction is often performed under mild conditions and may be accelerated by microwave irradiation. organic-chemistry.org

Table 3: Representative Components for a Petasis Reaction

| Component | Example Role | Substrate Example |

|---|---|---|

| Amine | Nucleophile | This compound |

| Carbonyl | Electrophile | Glyoxylic acid or Paraformaldehyde |

| Organoboron Reagent | Nucleophile Source | Phenylboronic acid or Alkenylboronic acid |

| Solvent | Reaction Medium | Dichloromethane, Ethanol, or HFIP |

This table presents generalized components for the Petasis reaction and does not represent a specific, documented reaction for this compound.

The classical Mannich reaction is analogous but uses an enolizable carbonyl compound, such as a ketone, in place of the organoboronic acid. The C3-amino group of the title compound could similarly participate in this transformation.

Ugi and Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. Among these, the Ugi four-component reaction (U-4CR) is a cornerstone, valued for its ability to rapidly generate diverse libraries of peptide-like molecules. researchgate.netnist.gov The canonical Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to yield a di-peptide or α-acetamido carboxamide derivative. researchgate.net

The primary amine functional group at the C-3 position of this compound makes it a suitable candidate for the amine component in an Ugi reaction. Although specific literature detailing the use of this compound in this capacity is not available, its theoretical participation can be outlined. The reaction would commence with the formation of an imine between this compound and a selected aldehyde or ketone. researchgate.net This imine is then protonated by the carboxylic acid component to form an iminium ion. This electrophilic intermediate is subsequently attacked by the nucleophilic isocyanide, followed by an intramolecular acyl transfer (the Mumm rearrangement) to furnish the final, stable bis-amide product. researchgate.net

The general mechanism, illustrating the hypothetical role of this compound, is depicted below:

Hypothetical Ugi Reaction Scheme:

Step 1: Imine formation from this compound and an aldehyde/ketone.

Step 2: Protonation of the imine by a carboxylic acid to form an iminium ion.

Step 3: Nucleophilic attack by an isocyanide on the iminium ion.

Step 4: Addition of the carboxylate anion followed by Mumm rearrangement to yield the final product.

The structural diversity of the resulting products could be vast, depending on the choice of the other three components. A hypothetical matrix of reactants is presented in the table below to illustrate the potential library of compounds that could be generated.

Table 1: Hypothetical Reactant Matrix for Ugi Reaction with this compound

| Amine Component | Aldehyde/Ketone | Carboxylic Acid | Isocyanide |

| This compound | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide |

| This compound | Acetone | Benzoic Acid | tert-Butyl isocyanide |

| This compound | Formaldehyde | Propionic Acid | Benzyl isocyanide |

| This compound | Cyclohexanone | Formic Acid | Methyl isocyanoacetate |

This table is illustrative and represents a theoretical application of the Ugi reaction.

Beyond the classic Ugi reaction, this compound could theoretically participate in other MCRs, such as the Strecker or Mannich reactions, which also utilize an amine component. mdpi.com These applications remain to be explored experimentally.

Vilsmeier-Haack Reagent Applications

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. youtube.com The reaction employs a Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.govlongdom.org This electrophilic species then attacks the electron-rich ring system in a classic electrophilic aromatic substitution mechanism. nih.gov

While no specific experimental data has been reported for the Vilsmeier-Haack reaction on this compound, a theoretical analysis of its reactivity can be made. The substrate possesses several key features that would influence the reaction's outcome:

The Amino Group (-NH₂): Located at the C-3 position, the amino group is a potent activating group due to its ability to donate electron density to the aromatic system via resonance. This effect strongly directs electrophilic substitution to the ortho and para positions.

The Quinoline Ring System: The nitrogen atom in the quinoline ring is electron-withdrawing, deactivating the heterocyclic ring (positions C-2 and C-4) towards electrophilic attack compared to the carbocyclic ring.

Halogen Substituents (-Cl, -F): The chlorine at C-8 and fluorine at C-7 are deactivating groups through their inductive effect, but they can direct electrophiles to ortho and para positions through resonance.

Considering these factors, the amino group at C-3 is the most powerful activating group. It would strongly direct the electrophilic Vilsmeier reagent to its ortho positions, which are C-2 and C-4. The C-4 position is generally more favored for electrophilic attack in 3-aminoquinolines. Therefore, the most probable product of a Vilsmeier-Haack reaction on this compound would be 4-formyl-8-chloro-7-fluoroquinolin-3-amine .

Table 2: Analysis of Substituent Effects on Vilsmeier-Haack Formylation

| Position | Electronic Effect of Substituent(s) | Predicted Reactivity toward Electrophilic Attack |

| C-2 | ortho to activating -NH₂, adjacent to deactivating ring N | Moderately Activated |

| C-4 | ortho to activating -NH₂, para to deactivating ring N | Strongly Activated (Most Likely Site) |

| C-5 | Influenced by deactivating -F (at C-7) and -Cl (at C-8) | Deactivated |

| C-6 | Influenced by deactivating -F (at C-7) and -Cl (at C-8) | Deactivated |

This table provides a qualitative prediction of reactivity based on established principles of physical organic chemistry.

The reaction would proceed via the formation of the Vilsmeier reagent, followed by its electrophilic attack on the C-4 position of the quinoline ring to form a sigma complex. Subsequent loss of a proton and hydrolysis of the resulting iminium species during workup would yield the aldehyde.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

A thorough review of the scientific literature reveals a notable absence of specific studies on the reaction kinetics and thermodynamic parameters for transformations involving this compound. While thermodynamic properties for simpler quinoline derivatives like 2-chloroquinoline (B121035) and 2-methylquinoline (B7769805) have been investigated to determine values such as enthalpy of evaporation and Gibbs free energy of phase transitions, this data does not extend to the more complex, substituted title compound.

General principles of chemical kinetics would apply to any reaction involving this compound. For instance, in the hypothetical Vilsmeier-Haack reaction discussed previously, the reaction rate would be dependent on the concentration of both the quinoline substrate and the Vilsmeier reagent. The rate would also be influenced by temperature and the choice of solvent. The halogen substituents at C-7 and C-8, being electron-withdrawing, would be expected to slightly decrease the rate of electrophilic aromatic substitution compared to an unsubstituted 3-aminoquinoline, by destabilizing the positively charged sigma complex intermediate.

Without experimental data, any discussion of kinetic and thermodynamic values remains purely qualitative. Detailed computational studies or experimental calorimetric and kinetic monitoring would be required to establish a quantitative understanding of the reactivity of this compound.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 8 Chloro 7 Fluoroquinolin 3 Amine Analogues Non Clinical Focus

Correlation of Structural Modifications with Target Binding Affinities (In Vitro Assays)

The biological activity of quinoline (B57606) derivatives is intricately linked to their structural features. In vitro assays are instrumental in elucidating how modifications to the quinoline core and its substituents influence binding affinities to specific molecular targets.

Inhibition of Specific Enzyme Activities (e.g., Aminoacyl-tRNA Synthetase, c-RET, CD73)

The quinoline framework has been identified as a promising scaffold for the development of enzyme inhibitors. While direct inhibitory data on 8-Chloro-7-fluoroquinolin-3-amine against aminoacyl-tRNA synthetase, c-RET, or CD73 is not extensively available in the public domain, studies on related quinoline analogues provide valuable insights.

For instance, research on 5,8-dioxo-6-amino-7-chloroquinoline has demonstrated its ability to inhibit leucyl-tRNA synthetase in Escherichia coli. nih.gov This inhibition was found to be a key factor in its cytostatic effect, causing auxotrophy for leucine (B10760876) by preventing the charging of tRNALeu. nih.gov This finding suggests that the chloro- and amino-substituted quinoline core could be a starting point for designing inhibitors of aminoacyl-tRNA synthetases. The precise contribution of the 8-chloro and 7-fluoro substitutions on this activity would require further investigation.

Furthermore, the broader quinoline class has shown inhibitory activity against various other enzymes. For example, certain quinoline derivatives have been evaluated as potential inhibitors of acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen (B147801) synthase kinase 3-beta (GSK3β), enzymes implicated in neurodegenerative diseases. nih.gov In silico and in vitro assays confirmed that quinoline analogues could modulate the activity of these targets, with some derivatives showing significant inhibition. nih.gov

In the context of cancer, quinazolin-2-amine derivatives, which share a bicyclic aromatic structure with quinolines, have been identified as potent inhibitors of the ROR1 pseudokinase. acs.org Structure-based drug design led to the discovery of compounds with excellent binding affinity to ROR1 and antiproliferative activity against breast cancer cells in vitro. acs.org These examples underscore the versatility of the quinoline and related scaffolds in targeting a diverse range of enzymes, suggesting that analogues of this compound could be rationally designed to inhibit specific enzymes of therapeutic interest.

Modulation of Receptor-Ligand Interactions (In Vitro)

The ability of quinoline derivatives to interact with various receptors has been explored through in vitro radioligand binding assays. A study on a series of quinolinecarboxylic acid amides and an ester featuring a quinuclidine (B89598) moiety revealed their affinity for serotonin (B10506) (5-HT3 and 5-HT4) and dopamine (B1211576) (D2) receptors. nih.gov One derivative, in particular, exhibited a high affinity for the 5-HT3 receptor with a Ki value of 9.9 nM and demonstrated selectivity over the other receptors tested. nih.gov

The structure-activity relationship analysis from this study indicated that the acyl group of the 2-quinoline derivatives could be accommodated by the 5-HT3 receptor sites. nih.gov It also highlighted the importance of an optimal distance between the nitrogen atom of the quinoline ring and the nitrogen of the azabicyclic moiety for receptor binding. nih.gov While these compounds are structurally distinct from this compound, the findings provide a framework for understanding how quinoline analogues can be designed to achieve specific receptor interactions. The electronic properties and steric hindrance imparted by the chloro and fluoro substituents at the 7 and 8 positions of the quinoline ring would likely play a significant role in modulating such receptor-ligand interactions.

Analysis of Cellular Permeability and Subcellular Localization (In Vitro Cellular Models)

The ability of a compound to permeate cell membranes and reach its intracellular target is a critical determinant of its biological activity. In vitro cell culture models, such as the Caco-2 cell permeability assay, are widely used to predict the intestinal absorption and permeability of drug candidates.

Studies on representative fluoroquinolones, which share the quinoline core with a fluorine substituent, have provided valuable data on their permeability characteristics. nih.govnih.govresearchgate.net In one study, the permeability of ciprofloxacin (B1669076), levofloxacin, lomefloxacin, and ofloxacin (B1677185) was assessed using a Caco-2 cell model. nih.govnih.govresearchgate.net The results indicated that all four fluoroquinolones exhibited concentration-dependent permeability, suggesting the involvement of active transport mechanisms. nih.govnih.govresearchgate.net Furthermore, these compounds were found to be subject to cellular efflux to varying degrees. nih.govnih.govresearchgate.net Based on a comparison with a high-permeability internal standard, lomefloxacin, levofloxacin, and ofloxacin were classified as high-permeability drugs, while ciprofloxacin was classified as a low-permeability drug. nih.govnih.govresearchgate.net

Mechanistic Elucidation of Biological Actions (In Vitro and Ex Vivo Models)

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. In vitro and ex vivo models provide a platform to investigate the impact of this compound analogues on various cellular pathways.

Investigation of Molecular Pathways Related to Anti-tumor Mechanisms (e.g., apoptosis, cell cycle regulation, in vitro)

A significant body of research points to the potential of quinoline derivatives as anticancer agents, with many exerting their effects through the induction of apoptosis and modulation of the cell cycle.

Several studies have demonstrated the pro-apoptotic effects of quinoline analogues in various cancer cell lines. For instance, a series of 7-chloroquinoline-1,2,3-triazoyl carboxamides were shown to decrease the viability of MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov One of the derivatives, QTCA-1, was particularly effective in inducing apoptosis in the triple-negative MDA-MB-231 cells. nih.gov Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have been reported to induce apoptosis and inhibit DNA and RNA synthesis in cancer cell lines. mdpi.com

The mechanism of apoptosis induction by quinoline-related compounds often involves the intrinsic pathway. A study on N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (a quinazoline (B50416) derivative) in colon cancer cells revealed that it induced apoptosis by activating caspase-9 and the executioner caspases-3 and 7. mdpi.comresearchgate.net This was accompanied by a decrease in the anti-apoptotic protein Bcl-2. mdpi.com Another related compound, 8-Chloro-cAMP, has been shown to induce apoptosis in multiple myeloma cells and a human mammary carcinoma cell line (MCF-7). nih.govnih.gov

In addition to apoptosis, cell cycle arrest is another common mechanism of action for the anti-tumor effects of quinoline derivatives. The aforementioned N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine was found to cause cell cycle arrest at the G2 phase in colon cancer cells. mdpi.comresearchgate.net In contrast, the 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative QTCA-1 induced G0/G1 cycle arrest in MCF-7 cells. nih.gov The specific phase of cell cycle arrest can be dependent on both the structure of the compound and the genetic background of the cancer cell line.

These findings collectively suggest that analogues of this compound are likely to exhibit anti-tumor activity by inducing apoptosis and/or cell cycle arrest. The presence of the 8-chloro and 7-fluoro substituents, along with the 3-amino group, will likely influence the potency and specific molecular pathways targeted by these compounds.

Modulation of Inflammatory Mediators and Pathways (in vitro models)

The quinoline scaffold is also recognized for its anti-inflammatory properties. In vitro studies have shown that quinoline derivatives can modulate key inflammatory mediators and pathways.

For example, a study on thiazolidinedione-quinoline hybrids demonstrated their ability to decrease the production of the pro-inflammatory cytokines interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.govresearchgate.net Another derivative from this series was found to significantly reduce the expression of interleukin-6 (IL-6). nih.govresearchgate.net Molecular docking studies suggested that these compounds have a good affinity for PPARγ and COX-2, which are important targets in inflammation. nih.govresearchgate.net

Furthermore, ibuprofen-quinoline conjugates have been synthesized and evaluated for their anti-inflammatory activity. nih.gov The most promising of these conjugates were able to significantly reduce the release and production of nitric oxide (NO) in LPS-stimulated macrophages. nih.gov They also suppressed the secretion and expression of the pro-inflammatory cytokines IL-6 and TNF-α, as well as inducible nitric oxide synthase (iNOS). nih.gov

These results indicate that the quinoline core is a viable template for the development of novel anti-inflammatory agents. The specific substitution pattern of this compound, with its electron-withdrawing halogen atoms, could potentially enhance its anti-inflammatory activity by modulating its interaction with key inflammatory targets. Further in vitro studies on relevant cell models, such as LPS-stimulated macrophages, would be necessary to elucidate the specific anti-inflammatory mechanisms of this compound and its analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent and selective derivatives. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.

Statistical Methods for Predicting Biological Activity Profiles

The development of robust and predictive QSAR models for this compound derivatives relies on a variety of statistical methods. These methods are employed to correlate molecular descriptors (numerical representations of molecular properties) with observed biological activities, such as anticancer or antimalarial effects. asianpubs.org

A primary statistical tool is Multiple Linear Regression (MLR) . MLR analysis helps in creating a linear equation that describes the relationship between the biological activity (dependent variable) and two or more molecular descriptors (independent variables). For a series of 7-chloro-4-aminoquinoline derivatives, which are structurally related to the compound of interest, MLR has been used to develop QSAR models for their antimalarial activity. asianpubs.org These models can help in making quantitative assessments of the relationships between molecular descriptors and the activity of the compounds. asianpubs.org

Another powerful technique is the Genetic Algorithm (GA) , often used for descriptor selection. In a study on 7-substituted-4-aminoquinoline derivatives, a GA was employed to select a subset of four descriptors that resulted in a statistically significant QSAR model for predicting antimalarial properties. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide more detailed insights. These methods generate 3D grid-based descriptors related to the steric and electrostatic fields of the molecules. For a series of 7-substituted-4-aminoquinoline derivatives, both CoMFA and CoMSIA models yielded reliable statistical results, with a high correlation between the predicted and observed antimalarial activities. nih.gov The resulting contour maps from these analyses highlight regions where modifications to the molecular structure would likely enhance biological activity.

The statistical validity of the generated QSAR models is crucial. It is typically assessed using parameters such as the squared correlation coefficient (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors, and the cross-validated squared correlation coefficient (Q²), which measures the predictive ability of the model. A high Q² value (typically > 0.5) is indicative of a robust and predictive model. nih.gov

The following table provides an example of descriptors that could be used in a QSAR study of this compound analogues and their typical correlation with biological activity, based on studies of similar quinoline derivatives.

| Descriptor Category | Specific Descriptor Example | Potential Impact on Activity |

| Electronic | Dipole Moment | Can influence receptor binding and membrane permeation. scirp.org |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and can affect how it fits into a binding site. asianpubs.org |

| Hydrophobic | LogP (Partition Coefficient) | Affects solubility and ability to cross cell membranes. asianpubs.org |

| Topological | Wiener Index | Describes molecular branching and can relate to the overall shape and size. |

This table is illustrative and based on general principles of QSAR applied to quinoline derivatives.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based design strategy that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model does not represent a real molecule but rather an abstract concept of the key interaction points required for binding to a biological target. nih.gov

For derivatives of this compound, a pharmacophore model would typically be generated from a set of known active compounds. The common chemical features responsible for their activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, are identified and spatially mapped.

A hypothetical pharmacophore model for a series of this compound analogues with potential anticancer activity might include:

An aromatic ring feature corresponding to the quinoline core.

A hydrogen bond acceptor feature from the nitrogen atom in the quinoline ring.

A hydrogen bond donor feature from the 3-amino group.

Hydrophobic/halogen features representing the chloro and fluoro substituents.

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov It can also guide the modification of existing compounds to better fit the pharmacophore and enhance their activity. nih.gov

Ligand-based design principles, which encompass pharmacophore modeling, are particularly useful when the three-dimensional structure of the biological target is unknown. By analyzing the structure-activity relationships of a series of active compounds, it is possible to infer the properties of the receptor's binding site.

For instance, in the design of novel antimalarial 4-anilinoquinolines, a pharmacophore model was developed and used to predict the activity of new combinatorial compounds. nih.gov This approach allows for the rational design of new derivatives with improved potency and selectivity.

The following table outlines the key steps in a ligand-based design workflow for this compound analogues:

| Step | Description |

| 1. Data Set Selection | A set of structurally diverse analogues with a range of biological activities is selected. |

| 2. Conformational Analysis | The low-energy conformations of each molecule are generated to identify the bioactive conformation. |

| 3. Pharmacophore Hypothesis Generation | Common chemical features among the active compounds are identified and a pharmacophore model is built. |

| 4. Pharmacophore Validation | The model is tested for its ability to distinguish between active and inactive molecules. |

| 5. Virtual Screening / Lead Optimization | The validated pharmacophore is used to search for new hits from compound databases or to guide the modification of existing leads. |

This table represents a generalized workflow for ligand-based drug design.

Computational and Theoretical Chemistry Studies of 8 Chloro 7 Fluoroquinolin 3 Amine

Electronic Structure and Molecular Orbital Analysis (e.g., Density Functional Theory (DFT), Ab Initio Calculations)

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the electronic properties of molecules. For 8-Chloro-7-fluoroquinolin-3-amine, these studies would provide insights into its reactivity, stability, and spectroscopic characteristics.

Conformational Analysis and Potential Energy Surface Mapping

While the quinoline (B57606) ring system is largely planar, the amine substituent can exhibit rotational freedom. Conformational analysis would involve calculating the molecule's energy at different rotational angles of the amine group to identify the most stable (lowest energy) conformation. A potential energy surface map would illustrate the energy landscape of these conformational changes.

Reaction Mechanism Modeling and Transition State Characterization for this compound Transformations

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions. For transformations involving this compound, computational studies could map the reaction pathways, identify transition states, and calculate activation energies. researchgate.netmdpi.com This information is key to understanding reaction kinetics and optimizing synthetic procedures.

Computational Elucidation of Regioselectivity and Stereoselectivity

In reactions where multiple products are possible, computational chemistry can predict the regioselectivity and stereoselectivity. By comparing the energies of different transition states leading to various products, researchers can determine the most likely outcome. For this compound, this would be particularly relevant in, for example, electrophilic aromatic substitution reactions.

Molecular Docking and Molecular Dynamics Simulations with Biological Macromolecules (In Silico)

Given that many quinoline derivatives exhibit biological activity, molecular docking and molecular dynamics (MD) simulations are standard in silico techniques to explore their potential as therapeutic agents. nih.govnih.govresearchgate.netresearchgate.netorientjchem.orgnih.govnih.govresearchgate.netdntb.gov.uatubitak.gov.tr These methods predict how this compound might bind to the active site of a target protein, providing insights into its potential mechanism of action.

Hypothetical Data Table for Molecular Docking Results: This table is for illustrative purposes only and does not represent actual docking results for this compound.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

|---|---|---|

| Example Kinase 1 | -8.5 | LYS76, GLU91, LEU128 |

| Example DNA Gyrase | -9.2 | ASP73, GLY77, ILE94 |

MD simulations could further refine this understanding by modeling the dynamic behavior of the ligand-protein complex over time, assessing its stability and the persistence of key interactions. tees.ac.uk

Prediction of Ligand-Target Binding Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For quinoline derivatives, which are known to interact with a wide array of protein kinases and other enzymes, docking studies are crucial for elucidating their mechanism of action. While specific docking studies on this compound are not extensively detailed in publicly available literature, we can infer its likely binding behavior based on studies of analogous compounds, such as those targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain.

In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein, such as EGFR, and various possible conformations and orientations would be evaluated based on a scoring function. These scores estimate the binding affinity. It is predicted that the quinoline core would anchor the molecule within the ATP-binding pocket, a common feature for kinase inhibitors. The 3-amino group is positioned to form critical hydrogen bonds with key residues in the hinge region of the kinase, such as methionine or cysteine, thereby stabilizing the complex. The chloro and fluoro substituents at the 8 and 7 positions, respectively, would be expected to modulate the electronic properties and steric fit of the molecule within the pocket, potentially interacting with hydrophobic sub-pockets to enhance binding affinity and selectivity.

Analysis of Protein-Ligand Interactions at the Atomic Level

A detailed analysis of the docked poses reveals the specific atomic interactions that contribute to the stability of the ligand-protein complex. These interactions are fundamental to the ligand's potency and selectivity. Based on general principles of protein-ligand interactions and studies of similar quinoline-based inhibitors, the following interactions are anticipated for this compound.

Hydrogen Bonds: The primary amine (-NH2) at the 3-position is a key hydrogen bond donor. It is expected to form one or more hydrogen bonds with the backbone carbonyl oxygen atoms of amino acid residues in the hinge region of a kinase target. The nitrogen atom within the quinoline ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic quinoline ring system itself is inherently hydrophobic and is predicted to engage in significant hydrophobic interactions with nonpolar residues within the binding site. Residues such as leucine (B10760876), valine, and alanine (B10760859) often form a hydrophobic pocket that can accommodate the ring system.

Halogen Bonds: The chlorine atom at the 8-position has the potential to form halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species interacting with a nucleophilic partner, typically a backbone carbonyl oxygen. This can contribute to binding affinity and specificity.

Aromatic Interactions: Pi-stacking or pi-cation interactions between the quinoline ring and aromatic residues like phenylalanine, tyrosine, or histidine are also plausible, further anchoring the ligand in the active site.

These interactions can be visualized and quantified using molecular modeling software, providing a rational basis for the molecule's biological activity.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (In Silico)

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile. In silico ADME prediction allows for an early assessment of a compound's drug-likeness. Various computational models are used to estimate these properties for this compound, often based on its structural features. While specific experimental data is not available, predictions can be made based on established algorithms used for similar small molecules.

These predictions are often guided by frameworks such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 Da, and a LogP over 5. The properties for this compound are expected to fall within acceptable ranges for oral bioavailability.

Below is an interactive table representing typical ADME properties that would be computationally predicted for a compound like this compound, based on data from studies on analogous quinoline derivatives.

Table 1: Predicted ADME Properties of this compound (Illustrative) (Note: These values are illustrative and based on typical predictions for similar quinoline derivatives, not on specific experimental or computational results for the named compound.)

| Property | Predicted Value | Acceptable Range | Significance |

| Molecular Weight ( g/mol ) | ~196.6 | < 500 | Drug-likeness |

| LogP (Octanol/Water Partition) | 2.0 - 3.0 | < 5 | Lipophilicity & Permeability |

| Hydrogen Bond Donors | 1 | < 5 | Membrane Permeability |

| Hydrogen Bond Acceptors | 2 | < 10 | Membrane Permeability |

| Polar Surface Area (PSA) | ~38.9 Ų | < 140 Ų | Bioavailability & CNS Penetration |

| Human Intestinal Absorption | High | > 80% | Oral Bioavailability |

| Blood-Brain Barrier (BBB) Penetration | Low to Medium | - | CNS Side Effects |

| CYP2D6 Inhibition | Inhibitor | - | Drug-Drug Interaction Potential |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | > -4.0 | Formulation & Absorption |

Advanced Applications As Chemical Probes and Functional Materials Precursors

Utilization of 8-Chloro-7-fluoroquinolin-3-amine in Multicomponent Reactions for Complex Molecular Architectures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products, thereby minimizing waste and saving time. The amine functionality of this compound makes it a prime candidate for participation in various MCRs, such as the Ugi and Passerini reactions. These reactions are powerful tools for creating diverse molecular scaffolds.

While specific research on the direct use of this compound in MCRs is not yet widely published, its structural motifs suggest significant potential. For instance, in a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide. This would lead to the rapid assembly of complex, peptidomimetic structures incorporating the quinoline (B57606) core. The resulting molecules would be of considerable interest for high-throughput screening in drug discovery, given the established biological activities of many quinoline derivatives.

Table 1: Potential Multicomponent Reactions Involving this compound

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 (if applicable) | Potential Product Class |

| Ugi Reaction | Aldehyde | This compound | Carboxylic Acid | Isocyanide | α-Acylamino Amide Derivatives |

| Passerini Reaction | Aldehyde | This compound | Isocyanide | α-Acyloxy Amide Derivatives | |

| Strecker Synthesis | Aldehyde | This compound | Cyanide Source | α-Aminonitrile Derivatives |

Role as a Precursor in Polymer Chemistry and Advanced Materials Science

The development of novel polymers with tailored electronic and photophysical properties is a major focus of modern materials science. The structure of this compound makes it an attractive monomer for the synthesis of conjugated polymers. These materials are characterized by alternating single and double bonds, which facilitate the delocalization of π-electrons and give rise to useful optoelectronic properties.

The amine group on the quinoline ring can be readily functionalized, allowing for its incorporation into a polymer backbone through various polymerization techniques. For example, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with dialdehydes to form polyimines. The presence of the halogen atoms offers additional handles for cross-coupling reactions, such as Suzuki or Stille couplings, which are widely used to create carbon-carbon bonds and extend the conjugated system.

The resulting polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electron-withdrawing nature of the chloro and fluoro substituents would be expected to lower the energy levels of the polymer's molecular orbitals, which can be advantageous for tuning the material's electronic properties and improving its performance in devices.

Table 2: Potential Polymer Classes Derived from this compound

| Polymer Class | Comonomer | Polymerization Method | Potential Application |

| Polyamides | Diacyl Chlorides | Condensation Polymerization | High-Performance Fibers, Films |

| Polyimines | Dialdehydes | Condensation Polymerization | Chemosensors, Redox-Active Materials |

| Conjugated Polymers | Diboronic Acids/Esters | Suzuki Cross-Coupling | Organic Electronics (OLEDs, OPVs) |

Development of this compound as a Fluorescent Probe or Imaging Agent

Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization of biological processes in real-time. Quinoline and its derivatives are well-known for their fluorescent properties. beilstein-journals.orgtandfonline.comacs.orgrsc.org The fluorescence of these compounds often arises from intramolecular charge transfer (ICT) states, where electron density is redistributed upon photoexcitation. rsc.org

The push-pull nature of this compound, with its electron-donating amine group and electron-withdrawing halogen substituents, is a classic design feature for creating fluorophores with high quantum yields and sensitivity to their local environment. acs.orgrsc.org While the specific photophysical properties of this compound have not been extensively detailed in the literature, related quinoline derivatives exhibit strong fluorescence that is often solvatochromic, meaning their emission color changes with the polarity of the solvent. acs.org This property is highly desirable for sensing applications.

By modifying the amine group with specific recognition moieties, it should be possible to develop targeted fluorescent probes based on this scaffold. For example, attaching a receptor for a particular biomolecule could lead to a probe that "turns on" or changes color upon binding, allowing for the detection and imaging of that target within living cells.

Table 3: Predicted Photophysical Properties of this compound Derivatives

| Property | Predicted Characteristic | Rationale |

| Absorption | UV-Vis region | Extended π-system of the quinoline ring. |

| Emission | Likely in the blue-green region | Typical for many amino-quinoline derivatives. |

| Stokes Shift | Moderate to large | Common for push-pull fluorophores. |

| Quantum Yield | Potentially high | The rigid quinoline core can limit non-radiative decay. |

| Solvatochromism | Expected | The ICT character should lead to sensitivity to solvent polarity. |

Integration of this compound into Supramolecular Systems and Self-Assembled Structures

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, well-ordered structures from smaller molecular components. These self-assembled systems can exhibit emergent properties and have applications in areas ranging from drug delivery to molecular electronics.

The this compound molecule possesses several features that make it an excellent candidate for use in supramolecular chemistry. The amine group is a hydrogen bond donor and acceptor, allowing it to participate in the formation of predictable hydrogen-bonded networks. The planar aromatic quinoline ring is prone to π-π stacking interactions, which can drive the self-assembly of the molecules into columnar or lamellar structures.

Furthermore, the integration of this compound into more complex systems, such as dendrimers or host-guest complexes with macrocycles like crown ethers, could lead to the development of new functional materials. sigmaaldrich.comrsc.org For instance, decorating the surface of a dendrimer with this quinoline derivative could create a fluorescent, nanoscale sensor. The precise control over molecular recognition and assembly offered by supramolecular chemistry provides a powerful platform for harnessing the properties of this compound in a bottom-up approach to materials design.

Future Perspectives and Emerging Research Directions for 8 Chloro 7 Fluoroquinolin 3 Amine

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's shift towards green chemistry has significant implications for the synthesis of quinoline (B57606) derivatives. nih.gov Traditional methods for preparing quinolines, such as the Skraup, Friedländer, and Combes syntheses, often rely on harsh conditions, hazardous reagents, and stoichiometric proportions of catalysts, leading to environmental and economic drawbacks. nih.govacs.orgnih.gov Consequently, the development of sustainable and eco-friendly synthetic routes is a major focus of current research. nih.gov

Future efforts for synthesizing 8-Chloro-7-fluoroquinolin-3-amine will likely adapt these greener approaches. Key areas of development include:

One-Pot and Multicomponent Reactions (MCRs): These reactions enhance efficiency by combining multiple synthetic steps into a single operation, reducing solvent waste and purification needs. frontiersin.org MCRs have been successfully used to create diverse quinoline libraries under solvent-free conditions. frontiersin.org

Use of Green Solvents and Catalysts: Research is moving away from hazardous organic solvents towards more benign alternatives like water or biomass-derived solvents such as γ-valerolactone. frontiersin.orgrsc.org The use of reusable solid acid catalysts, nanocatalysts, and earth-abundant metal catalysts like calcium is also a growing trend, minimizing waste and cost. acs.orgnih.govrsc.org

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as powerful tools to accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govrsc.org

Table 1: Emerging Green Synthetic Strategies for Quinoline Derivatives

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Nanocatalysis | Using nanocatalysts (e.g., Fe₃O₄, CuO NPs) to facilitate quinoline ring formation. | High efficiency, reusability of catalyst, mild reaction conditions. | nih.gov |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reactions, often with solid acid catalysts like Nafion NR50. | Reduced reaction times, improved yields, environmentally friendly. | nih.govmdpi.com |

| Solvent-Free Reactions | Conducting reactions without a solvent, often under thermal conditions or using multicomponent reaction strategies. | Eliminates solvent waste, simplifies workup, cost-effective. | frontiersin.org |

| Use of Bio-derived Solvents | Replacing traditional organic solvents with sustainable alternatives like γ-valerolactone. | Reduces environmental impact, derived from renewable resources. | rsc.org |

The adaptation of these methods for the large-scale, cost-effective, and environmentally responsible production of this compound is a critical next step.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its synthesis, the unique electronic properties of this compound, conferred by the electron-withdrawing chloro and fluoro substituents, make it a fascinating substrate for exploring novel chemical reactions. Research is moving beyond traditional functionalization to uncover unconventional transformations of the quinoline core.

Emerging areas of exploration include:

C-H Bond Functionalization: Direct C-H activation and functionalization are powerful, atom-economical strategies to modify the quinoline scaffold without the need for pre-functionalized starting materials. mdpi.com Transition-metal-free methods for double C-H functionalization are being developed, which could allow for the direct introduction of aryl and acyl groups onto the quinoline ring. rsc.org

Unconventional Reductions: Novel methods for the partial reduction of the quinoline ring system are providing access to saturated and semi-saturated heterocyclic scaffolds that are medicinally relevant. nih.gov For instance, a regioselective hydrosilylation method allows for the dearomatization of quinolines, creating new structural possibilities. nih.gov

Annulation and Cyclization Reactions: Innovative annulation strategies, such as ruthenium-catalyzed aza-Michael addition followed by intramolecular annulation, offer new pathways to construct complex, substituted quinolines from different starting materials than traditional methods. mdpi.comrsc.org Radical-promoted cyclizations also provide alternative routes for quinoline synthesis. mdpi.com

The specific substitution on this compound could direct these transformations to specific positions, enabling the synthesis of unique derivatives that would be difficult to access through conventional means.

Application of Machine Learning and Artificial Intelligence in Structure-Activity Relationship Prediction

Future research on this compound and its derivatives will heavily rely on these in silico approaches:

Generative AI for Novel Scaffolds: Generative models like MedGAN can design entirely new quinoline-based molecules with optimized drug-like properties. azoai.com These models can generate thousands of novel structures that have never been synthesized, providing a rich pool of candidates for further investigation. azoai.com

Predictive SAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can identify the key structural features required for a desired biological effect. tandfonline.comnih.gov By training models on existing libraries of quinoline compounds, researchers can predict the potential efficacy of new derivatives of this compound before committing to their synthesis. researchgate.netnih.gov

Reaction Prediction: AI can also predict the outcomes of chemical reactions, helping chemists to devise the most efficient synthetic pathways for target molecules. stanford.edu

Table 2: AI and Machine Learning in Quinoline Drug Discovery

| AI/ML Application | Description | Impact on Research | Reference |

|---|---|---|---|

| Generative Models (e.g., MedGAN, SyntheMol) | Designs novel molecular structures and provides synthetic recipes. | Rapidly creates new, synthesizable drug candidates that have never been seen before. | azoai.comstanford.edu |

| QSAR and Hybrid ML Models | Predicts the structure-activity relationship (SAR) to identify essential features for bioactivity. | Guides the rational design of more potent and selective compounds. | tandfonline.comnih.govresearchgate.net |

| Active Site Prediction | Identifies the most likely sites on a molecule for a chemical reaction to occur. | Aids in planning synthetic modifications and understanding metabolic pathways. | researchgate.net |

Applying these computational tools to this compound will enable a more targeted and efficient exploration of its therapeutic potential.

Design of Next-Generation Chemical Probes for Systems Biology Research

Quinoline derivatives are excellent fluorophores and have been successfully developed as chemical probes for detecting and imaging ions and biomolecules within living systems. nih.govnih.gov Their photophysical properties can be finely tuned by altering the substitution pattern on the quinoline ring. rsc.org This makes them ideal candidates for creating next-generation probes for systems biology.

Future research could leverage this compound to develop novel probes: